1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S.2ClH/c1-11-2-4-12(5-3-11)13-10-18-14(16-13)17-8-6-15-7-9-17;;/h2-5,10,15H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVUALZWPWMEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes diverse research findings on the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
The molecular formula of this compound is . The compound features a thiazole ring and a piperazine moiety, which are known for their roles in various biological activities. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and thiazole precursors. A notable method includes the reaction of 4-fluorobenzaldehyde with piperazine followed by thiazole formation through condensation reactions with hydrazine derivatives .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole-piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves inducing apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.10 | Apoptosis induction |
| Similar Derivative (4e) | HepG2 | 5.36 | Cell cycle arrest |
| Similar Derivative (4i) | MCF-7 | 2.32 | Apoptosis via caspase activation |
The anticancer activity is primarily attributed to:
- Induction of Apoptosis : The compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further proliferation .
Other Biological Activities
Beyond anticancer properties, thiazole-piperazine compounds have been investigated for their roles as:
- Antinociceptive Agents : Some studies suggest that these compounds may also exhibit pain-relieving properties, potentially acting through opioid receptors or modulating inflammatory pathways .
- Inhibitors of Key Enzymes : Certain thiazole derivatives have shown promise as inhibitors of p38 MAP kinase and phosphodiesterase IV (PDE IV), which are involved in inflammatory responses and signal transduction pathways .
Case Studies
A study highlighted the effectiveness of a similar thiazole-piperazine derivative in vivo, where it demonstrated targeted delivery to tumor cells in a murine model. This study emphasized the importance of structural modifications in enhancing bioavailability and targeting efficiency .
Scientific Research Applications
Pharmacological Applications
-
Antinociceptive Activity :
A study investigated the antinociceptive effects of thiazole-piperazine derivatives, including 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride. The results indicated that these compounds exhibited significant pain-relieving properties through modulation of pain pathways, highlighting their potential in developing analgesic drugs . -
Antimicrobial Properties :
Compounds similar to this compound have demonstrated antimicrobial activity against various bacterial strains. A comprehensive study reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties, suggesting potential applications in treating infections. Table 1: Antimicrobial Activity of Related CompoundsCompound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL -
Neuropharmacological Effects :
Research has indicated that derivatives of this compound may influence neurotransmitter systems, which could be beneficial in addressing mood disorders and anxiety. The compound's ability to act on the central nervous system suggests further exploration in neuropharmacology .
Case Study 1: Antinociceptive Efficacy
A detailed investigation into the antinociceptive effects of thiazole-piperazine derivatives revealed that specific structural modifications enhanced their efficacy. The study utilized animal models to demonstrate significant pain reduction comparable to standard analgesics.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers synthesized a series of thiazole-piperazine compounds and tested them against clinical isolates. The findings indicated that certain derivatives exhibited potent activity against resistant bacterial strains, supporting their potential as new therapeutic agents .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride (C₁₃H₁₄FN₃S·2HCl):
- Differs by the substitution of a fluorine atom instead of a methyl group on the phenyl ring.
- Molecular weight: ~263.33 (free base) vs. ~337.3 (target compound, estimated).
- Fluorine's electronegativity may enhance binding affinity to electron-rich receptors compared to the methyl group's hydrophobic effects .
- Key Data :
| Property | 4-Fluorophenyl Analog | Target Compound (4-Methylphenyl) |
|---|---|---|
| Molecular Formula | C₁₃H₁₄FN₃S·2HCl | C₁₄H₁₇Cl₂N₃S (estimated) |
| Substituent Electronic | Electron-withdrawing | Electron-donating |
Piperazine Derivatives with Antihistamine Activity
Buclizine Dihydrochloride (C₂₈H₃₃Cl₂N₃):
Flunarizine Dihydrochloride (C₂₆H₂₆F₂N₂·2HCl):
Anticonvulsant Piperazine Derivatives
- 1-[(2,4,6-Trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride: Phenoxyethyl and hydroxyethyl substituents enable hydrogen bonding with neuronal targets. Protective Index (PI) against seizures exceeds that of valproate in rodent models. The target compound's thiazole ring may offer different electronic interactions in CNS applications .
Sigma Receptor Ligands
- SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride): Sigma-1 receptor agonist with antidepressant effects in forced swimming tests.
Physicochemical and Pharmacological Properties
Solubility and Stability
- The dihydrochloride salt form improves aqueous solubility, critical for bioavailability.
- Analogous compounds like 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate () show similar hygroscopicity, suggesting stability challenges in formulation .
Data Tables
Table 1: Structural and Molecular Comparisons
Preparation Methods
Synthesis via Thiosemicarbazone Intermediate
Step 1: Preparation of 4-(4-methylphenyl)-2-aminothiazole
- Starting from a benzaldehyde derivative, such as 4-(4-methylphenyl)benzaldehyde, reacted with hydrazinecarbothioamide to form the corresponding thiosemicarbazone.
- Cyclization of this intermediate under reflux conditions induces ring closure, forming the 2-aminothiazole core.
Step 2: Coupling with Piperazine
- The 2-aminothiazole derivative is then reacted with a suitable chlorinated piperazine derivative, such as 1-(4-chlorobutyl)piperazine, under nucleophilic substitution conditions.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 80–120°C).
Step 3: Salt Formation
- The free base is treated with hydrochloric acid in ethanol or water to produce the dihydrochloride salt, ensuring stability and solubility.
Knoevenagel Condensation Approach
- Reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes (like 4-methylbenzaldehyde) in ethanol catalyzed by piperidine yields benzothiazole derivatives.
- Subsequent coupling with piperazine derivatives involves nucleophilic substitution, typically in ethanol or acetonitrile, at reflux temperatures.
- High yields (up to 85%) and straightforward purification.
- Compatibility with various substituents on aromatic rings.
Multi-step Organic Synthesis with Chlorination and Coupling
- Chlorination of intermediates such as 4-(4-methylphenyl)benzaldehyde derivatives, followed by nucleophilic substitution with piperazine.
- Use of chlorinated intermediates like 4-(4-methylphenyl)benzaldehyde chlorides facilitates coupling under mild conditions.
- Such methods have been used to synthesize related heterocyclic compounds with yields around 70–80%, optimized through temperature control and choice of solvents.
Reaction Conditions and Purification
| Step | Reagents | Solvent | Temperature | Yield | Purification Method |
|---|---|---|---|---|---|
| 1 | Hydrazinecarbothioamide + aldehyde | Ethanol | Reflux (~80°C) | ~80% | Recrystallization |
| 2 | Thiazole intermediate + chlorinated piperazine | DMF | 80–120°C | 70–85% | Column chromatography / Recrystallization |
| 3 | Salt formation with HCl | Water/Ethanol | Room temperature | Quantitative | Filtration and drying |
Research Findings and Data
- The synthesis pathways are validated by spectral analysis (NMR, LC-MS) confirming structure and purity.
- Yields are generally high (70–85%) with purification through recrystallization or chromatography.
- Reaction conditions are optimized to minimize by-products and maximize yield, with temperature control and solvent choice being critical.
Q & A
Basic: What are the optimal synthetic routes for this compound in laboratory settings?
Methodological Answer:
The synthesis involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions (pH 10-12, 60-80°C) followed by HCl treatment to form the dihydrochloride salt . Key parameters include:
- Stoichiometric ratio (1:1.2 for nitrobenzene:piperazine)
- Purification via recrystallization (ethanol/water, 3:1 v/v) to achieve >95% purity .
Basic: What analytical techniques confirm purity and structure?
Methodological Answer:
- NMR (1H/13C): Assign peaks for thiazole (δ 7.2-7.8 ppm) and piperazine protons (δ 3.1-3.5 ppm) .
- HPLC: Use C18 column (ACN/0.1% TFA gradient, retention time ~8.2 min) for purity assessment .
- Mass Spectrometry: ESI-MS confirms molecular ion [M+H]+ at m/z 265.1 (calcd. 264.2 g/mol) .
Basic: How do environmental factors influence stability during storage?
Methodological Answer:
- pH: Degrades below pH 4 (hydrolysis) or above pH 9 (oxidation). Use pH 6-8 buffers for stability .
- Temperature: Store at -20°C; accelerated studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC .
Advanced: How can computational methods optimize novel derivative synthesis?
Methodological Answer:
- Quantum Chemistry (DFT): Model transition states to predict reaction barriers (e.g., ΔG‡ ~25 kcal/mol for nucleophilic substitution) .
- ICReDD Workflow: Combine reaction path searches with machine learning to prioritize solvent systems (e.g., DMF > DMSO) .
Advanced: What strategies elucidate biological interaction mechanisms?
Methodological Answer:
- Radioligand Binding Assays: Test at 10-100 μM concentrations against 5-HT receptors (KD calculation via Scatchard plots) .
- Molecular Docking: Use Autodock Vina to identify binding poses (e.g., thiazole ring π-π stacking with 5-HT1A residues) .
Advanced: How to resolve contradictions in pharmacological data?
Methodological Answer:
- Orthogonal Assays: Compare cAMP accumulation (EC50) vs. calcium flux (IC50) in HEK293 cells .
- Meta-Analysis: Pool data from ≥3 studies; use Cohen’s d to assess effect size discrepancies .
Advanced: What methodologies enable toxicity profiling?
Methodological Answer:
- MTT Assay: 48h exposure in HepG2 cells (IC50 ~50 μM) .
- hERG Patch-Clamp: Measure IC50 for cardiac toxicity (threshold >10 μM) .
Advanced: What challenges exist in crystallization?
Methodological Answer:
- Hygroscopicity: Crystallize under anhydrous conditions (glove box, DMF/hexane) .
- X-ray Diffraction: Triclinic P1 space group common for analogs (resolution <0.8 Å) .
Advanced: How to design SAR studies for receptor selectivity?
Methodological Answer:
- Derivative Library: Synthesize 15-20 analogs with thiazole (R=F, Cl) and piperazine (N-CH3, N-C2H5) modifications .
- QSAR Models: Use Hammett constants (σ+) and π-donor parameters (R² >0.85) .
Advanced: How to characterize degradation pathways?
Methodological Answer:
- Forced Degradation: 0.1N HCl (60°C, 24h) yields hydrolyzed piperazine; LC-HRMS identifies m/z 182.1 fragment .
- 2D NMR: HSQC/HMBC correlations map cleavage sites (e.g., thiazole C-N bond rupture) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
